ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate
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Description
Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate is a chemical compound with the linear formula C29H24N4O4S . It has a molecular weight of 524.603 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an ethyl group, an amino group, a cyano group, a phenyl group, and a pyran ring . The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
1. Supra-Molecular Assemblies and DFT Analysis
- Substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, have been characterized using Density Functional Theory (DFT) calculations. The study particularly focuses on the supra-molecular assemblies formed in these compounds' solid state, analyzing H-bonds, π–stacking interactions, and unconventional π–hole interactions (Chowhan, Gupta, Sharma, & Frontera, 2020).
2. Ultrasound-Assisted Synthesis in Aqueous Media
- Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate has been synthesized using an ultrasound-assisted method. The process is notable for its use of simple chemicals, short reaction time, economic friendliness, and high yield (Kumbhani, Vaghani, Patel, & Zaliya, 2022).
3. Conversion into Various Derivatives
- This compound can be converted into diverse derivatives like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others through reactions with various nucleophilic reagents (Harb, Hesien, Metwally, & Elnagdi, 1989).
4. Antimicrobial Activity of Derivatives
- Derivatives of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate, synthesized using ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, have been evaluated for their antimicrobial activities against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013).
5. X-ray Structural Analysis
- Ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates have been synthesized and analyzed by IR, NMR, and X-ray structural analysis, revealing insights into their molecular conformation (Kumar, Sethukumar, Agilandeshwari, Prakasam, Vidhyasagar, & Sillanpää, 2014).
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-4-19-15(3)11-17(12-26)24(29-19)33-14-20-22(25(30)31-5-2)21(16-9-7-6-8-10-16)18(13-27)23(28)32-20/h6-11,21H,4-5,14,28H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVFTAYXCDMNDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1C)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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